molecular formula C12H12N2O6 B13783600 Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- CAS No. 68239-08-7

Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-

Cat. No.: B13783600
CAS No.: 68239-08-7
M. Wt: 280.23 g/mol
InChI Key: FTOUDLLHVRZGEH-UHFFFAOYSA-N
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Description

5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is an organic compound characterized by its unique spiro structure, where a benzodioxole ring is fused to a cyclohexane ring. This compound is notable for its two nitro groups attached to the benzodioxole moiety, which significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] typically involves the nitration of spiro[1,3-benzodioxole-2,1’-cyclohexane]. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5 and 6 positions of the benzodioxole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is primarily influenced by its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s spiro structure also contributes to its unique reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various chemical and biological applications .

Properties

CAS No.

68239-08-7

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

5,6-dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

InChI

InChI=1S/C12H12N2O6/c15-13(16)8-6-10-11(7-9(8)14(17)18)20-12(19-10)4-2-1-3-5-12/h6-7H,1-5H2

InChI Key

FTOUDLLHVRZGEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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